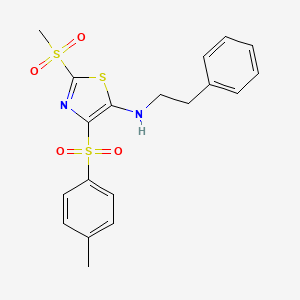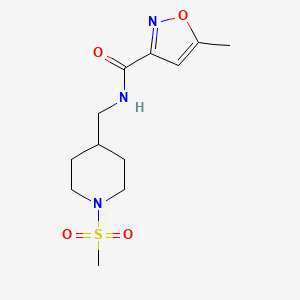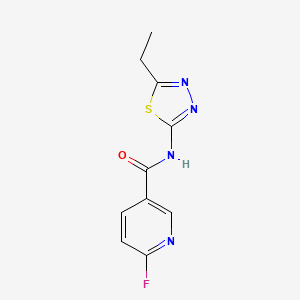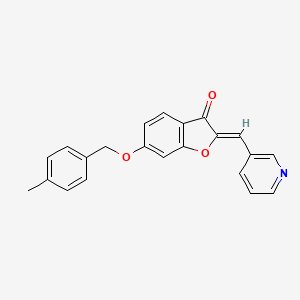
(Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a chemical compound with a complex molecular structure. It is commonly known as MPOB-Pyridine and has been studied extensively for its potential applications in scientific research. In
Wirkmechanismus
The mechanism of action of MPOB-Pyridine is not fully understood. However, it has been proposed that MPOB-Pyridine exerts its anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspase enzymes. MPOB-Pyridine has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
MPOB-Pyridine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and scavenge free radicals. Additionally, MPOB-Pyridine has been found to exhibit anti-metastatic activity and has been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
MPOB-Pyridine has several advantages for lab experiments. It is a potent anti-cancer agent that exhibits a range of biochemical and physiological effects. Additionally, MPOB-Pyridine is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to the use of MPOB-Pyridine in lab experiments. It is a complex molecule that requires a multi-step synthesis process, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of MPOB-Pyridine. One potential direction is to further investigate its mechanism of action and the pathways involved in its anti-cancer and anti-inflammatory activity. Another potential direction is to explore its potential applications in other areas of scientific research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to determine the safety and toxicity of MPOB-Pyridine in humans.
Synthesemethoden
MPOB-Pyridine can be synthesized using a multi-step reaction process that involves the use of various reagents and catalysts. The first step involves the preparation of 2-hydroxybenzaldehyde, which is then subjected to a condensation reaction with 3-pyridinecarboxaldehyde. The resulting product is then subjected to a series of reactions involving the use of different reagents and catalysts to obtain the final product, MPOB-Pyridine.
Wissenschaftliche Forschungsanwendungen
MPOB-Pyridine has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent anti-cancer activity and has been shown to induce apoptosis in cancer cells. MPOB-Pyridine has also been found to exhibit anti-inflammatory activity and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, MPOB-Pyridine has been found to exhibit antioxidant activity and has been shown to scavenge free radicals.
Eigenschaften
IUPAC Name |
(2Z)-6-[(4-methylphenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-15-4-6-16(7-5-15)14-25-18-8-9-19-20(12-18)26-21(22(19)24)11-17-3-2-10-23-13-17/h2-13H,14H2,1H3/b21-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKFGDZKTTZRAL-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-((4-methylbenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2625000.png)
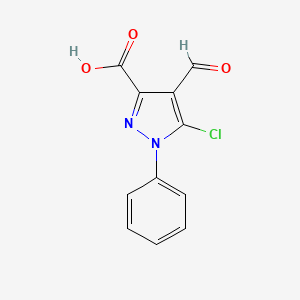

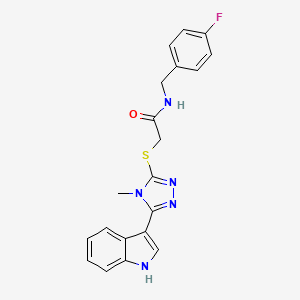
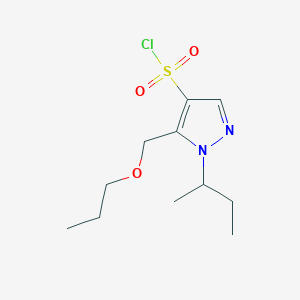
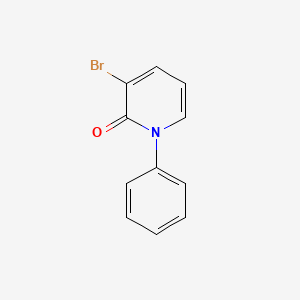
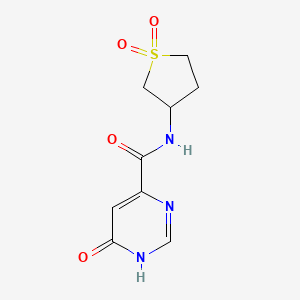
![1-Benzyl-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2625015.png)
![2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2625017.png)
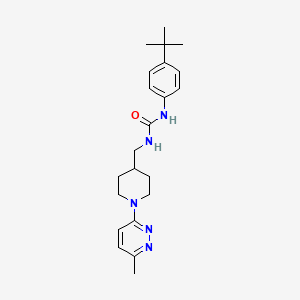
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2625020.png)
